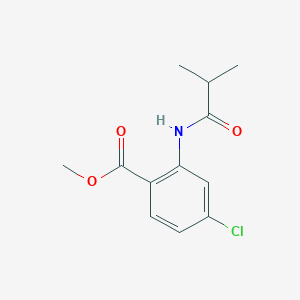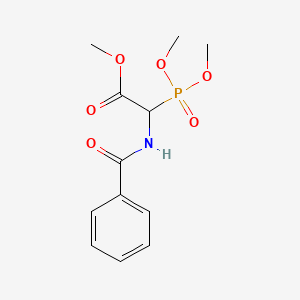
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate is a chemical compound with the molecular formula C11H14NO5P It is known for its unique structure, which includes a benzoylamino group, a dimethoxyphosphoryl group, and an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate typically involves the reaction of benzoyl chloride with methyl 2-(dimethoxyphosphoryl)acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is purified using industrial-scale purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted benzoylamino compounds.
Aplicaciones Científicas De Investigación
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Methyl2-benzamido-2-(dimethoxyphosphoryl)acetate can be compared with similar compounds such as:
Methyl 2-(dimethoxyphosphoryl)acetate: This compound lacks the benzoylamino group and has different reactivity and applications.
Methyl 2-(acetylamino)-2-(dimethoxyphosphoryl)acetate: This compound has an acetylamino group instead of a benzoylamino group, leading to different chemical properties and uses.
Methyl (benzoylamino)(dimethoxyphosphoryl)(4-fluorophenyl)acetate:
Propiedades
Fórmula molecular |
C12H16NO6P |
|---|---|
Peso molecular |
301.23 g/mol |
Nombre IUPAC |
methyl 2-benzamido-2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C12H16NO6P/c1-17-12(15)11(20(16,18-2)19-3)13-10(14)9-7-5-4-6-8-9/h4-8,11H,1-3H3,(H,13,14) |
Clave InChI |
XUKNQPGQVKDJRX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(NC(=O)C1=CC=CC=C1)P(=O)(OC)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
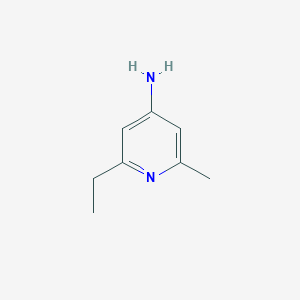
![1h-Pyrrolo[2,3-b]pyridine-5-methanol,4-[[(1s,2r)-2-methylcyclohexyl]amino]-](/img/structure/B8461681.png)
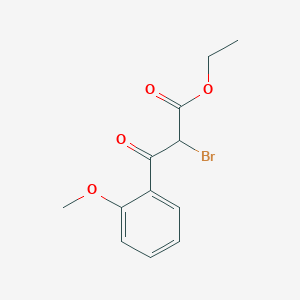

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B8461696.png)
![4-[(3-Phenylprop-2-en-1-yl)oxy]piperidine](/img/structure/B8461698.png)
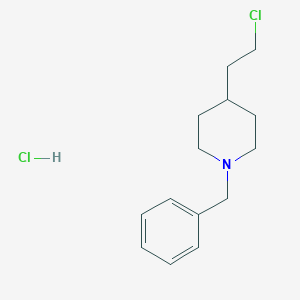

![4-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8461718.png)
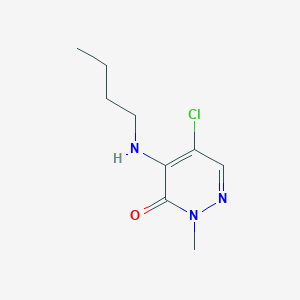
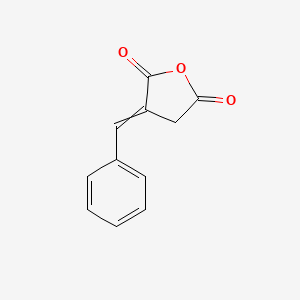

![4-{[4-(Decyloxy)phenyl]ethynyl}phenol](/img/structure/B8461765.png)
